1,8-Diacetoxyoctane

Descripción

BenchChem offers high-quality 1,8-Diacetoxyoctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Diacetoxyoctane including the price, delivery time, and more detailed information at info@benchchem.com.

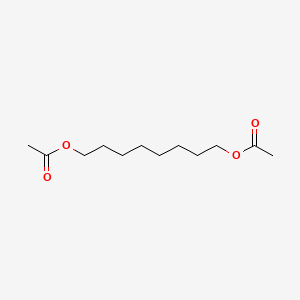

Structure

3D Structure

Propiedades

IUPAC Name |

8-acetyloxyoctyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-11(13)15-9-7-5-3-4-6-8-10-16-12(2)14/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHIGESKEUQAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00410645 | |

| Record name | 1,8-Diacetoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3992-48-1 | |

| Record name | 1,8-Diacetoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 1,8-Diacetoxyoctane (CAS 3992-48-1)

Functional Class: Bifunctional Aliphatic Ester / Polymer Intermediate Primary Utility: Biodegradable Polymer Synthesis, Organic Linker Chemistry, Specialized Solvation

Part 1: Executive Technical Summary

1,8-Diacetoxyoctane (Octamethylene diacetate) is the diester derivative of 1,8-octanediol.[1] While often overshadowed by its shorter-chain homologues (e.g., 1,6-hexanediol diacetate), this C8-backbone molecule occupies a critical niche in pharmaceutical material science . Its hydrophobicity, combined with hydrolytically labile ester linkages, makes it a premier candidate for synthesizing biodegradable poly(octanediol-co-citrate) (POC) elastomers used in tissue engineering and drug-eluting implants.

Unlike rigid aromatic linkers, the polymethylene chain of 1,8-diacetoxyoctane imparts flexibility and low glass transition temperatures (

Part 2: Physicochemical Profile

The following data aggregates experimental values for high-purity (>97%) reagent grade material.

| Property | Value | Condition/Note |

| Molecular Formula | - | |

| Molecular Weight | 230.30 g/mol | - |

| CAS Number | 3992-48-1 | - |

| Physical State | Clear, colorless liquid | @ 25°C |

| Boiling Point | 128–130 °C | @ 1 mmHg (Vacuum) |

| Density | 0.991 g/mL | @ 25°C |

| Refractive Index ( | 1.4330 – 1.4360 | - |

| Solubility | Soluble: EtOH, | Immiscible in |

| Flash Point | >110 °C | Closed Cup (Estimated) |

Part 3: Synthetic Methodology & Protocols

Mechanistic Pathway: Nucleophilic Acyl Substitution

The most robust synthesis involves the exhaustive acetylation of 1,8-octanediol. This reaction proceeds via a nucleophilic attack of the diol hydroxyl groups on the carbonyl carbon of acetic anhydride, catalyzed by a base (Pyridine or DMAP).

Figure 1: Synthetic lineage from suberic acid precursors to the target diester.

Protocol: Catalytic Acetylation of 1,8-Octanediol

Objective: Synthesis of 1,8-Diacetoxyoctane on a 50 mmol scale. Purity Target: >98% (GC-MS).

Reagents:

-

1,8-Octanediol (7.31 g, 50 mmol)

-

Acetic Anhydride (12.25 g, 120 mmol, 2.4 equiv)

-

Pyridine (9.49 g, 120 mmol, 2.4 equiv)

-

DMAP (4-Dimethylaminopyridine) (61 mg, 0.5 mmol, 1 mol%)

-

Dichloromethane (DCM) (100 mL)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

. -

Solvation: Add 1,8-Octanediol and DCM. Stir until fully dissolved.

-

Base Addition: Add Pyridine and DMAP. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acetylation: Add Acetic Anhydride dropwise via an addition funnel over 15 minutes.

-

Mechanism Note: DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the attack by the sterically unhindered primary alcohols.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). Stain with PMA (Phosphomolybdic Acid). The diol (

) should disappear; the diester (

-

-

Quench: Add 50 mL of saturated

solution to quench excess anhydride. -

Extraction: Separate phases. Wash the organic layer sequentially with:

-

1N HCl (2 x 50 mL) – Critical Step: Removes pyridine as pyridinium salt.

-

Sat.

(2 x 50 mL) – Neutralizes residual acid. -

Brine (50 mL).

-

-

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap). -

Purification: Vacuum distillation (approx. 130°C @ 1 mmHg) yields the pure colorless liquid.

Part 4: Pharmaceutical & Polymer Applications[4]

Biodegradable Elastomers (Tissue Engineering)

1,8-Diacetoxyoctane serves as a protected precursor or a functional equivalent to 1,8-octanediol in transesterification polymerizations. In drug development, Poly(1,8-octanediol-co-citrate) (POC) is a dominant material for bioresorbable scaffolds.

-

Role: The C8 chain provides "soft segment" character, increasing elasticity compared to C4 (butanediol) analogues.

-

Utility: By using the diacetate, researchers can perform high-temperature melt polycondensations with dicarboxylic acids (e.g., citric acid, sebacic acid) where the release of acetic acid (volatile) drives the equilibrium forward more effectively than water removal in some viscous melt systems.

Metabolic Fate & Safety

In vivo, nonspecific esterases hydrolyze 1,8-diacetoxyoctane into:

-

Acetic Acid: Metabolized via the Krebs cycle.

-

1,8-Octanediol: Oxidized to suberic acid and excreted or beta-oxidized. Note: Unlike short-chain glycols (e.g., ethylene glycol), the C8 diol exhibits lower acute toxicity, making it suitable for implantable device research.

Figure 2: Biodegradation pathway of octanediol-based polymers in physiological environments.

Part 5: Safety & Handling (SDS Summary)

-

GHS Classification: Not classified as acutely toxic, but treated as an Irritant (Skin/Eye).

-

Differentiation Warning: Do NOT confuse with 1,8-Diaminooctane , which is corrosive and highly toxic. Verify CAS 3992-48-1 explicitly.

-

Storage: Store in a cool, dry place under inert gas (

) to prevent moisture absorption and slow hydrolysis. -

Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.

References

-

ChemicalBook. (2023). 1,8-Octanediol Diacetate Properties and Supplier Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 1,8-Diacetoxyoctane Product Specification. Retrieved from

- Yang, J., Webb, A. R., & Ameer, G. A. (2004). Novel Citric Acid-Based Biodegradable Elastomers for Tissue Engineering. Advanced Materials.

-

Organic Syntheses. (2005). Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. (Context: Mechanistic insight into acetate ester reactivity). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19996, 1,8-Octanediol. (Context: Metabolic safety data of the parent diol). Retrieved from

Sources

A Technical Guide to the Spectroscopic Profile of 1,8-Diacetoxyoctane

Molecular Structure and Spectroscopic Overview

1,8-Diacetoxyoctane possesses a symmetrical structure with two acetate groups esterified to an eight-carbon aliphatic chain. This symmetry significantly influences its NMR spectra, leading to a simplified signal pattern. The presence of ester functional groups will dominate the infrared spectrum, while the fragmentation pattern in mass spectrometry will be characteristic of a long-chain diester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,8-diacetoxyoctane, both ¹H and ¹³C NMR are essential for structural confirmation. The following predictions are based on established chemical shift correlations and data from related structures.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1,8-diacetoxyoctane in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit four distinct signals due to the molecule's symmetry.

| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (acetate) | ~2.05 | Singlet (s) | 6H |

| -CH₂-O- | ~4.05 | Triplet (t) | 4H |

| -CH₂-CH₂-O- | ~1.60 | Multiplet (m) | 4H |

| -(CH₂)₄- (internal) | ~1.30 | Multiplet (m) | 8H |

Causality Behind Predictions:

-

The acetate methyl protons (-CH₃) are in an identical chemical environment, resulting in a single, sharp singlet around 2.05 ppm. This is a characteristic chemical shift for acetate methyl groups.

-

The methylene protons adjacent to the ester oxygen (-CH₂-O-) are deshielded by the electronegative oxygen atom and the carbonyl group, leading to a downfield shift to approximately 4.05 ppm. These protons are coupled to the adjacent methylene group, resulting in a triplet. This is a significant downfield shift compared to the corresponding protons in 1,8-octanediol, which appear around 3.6 ppm.

-

The methylene protons beta to the ester oxygen (-CH₂-CH₂-O-) will appear as a multiplet around 1.60 ppm.

-

The four internal methylene groups (-(CH₂)₄-) are chemically equivalent due to the molecule's symmetry and will overlap to form a complex multiplet around 1.30 ppm, a typical region for aliphatic chain protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 1,8-diacetoxyoctane is also expected to be relatively simple due to its symmetry.

| Signal Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester carbonyl) | ~171 |

| -CH₂-O- | ~65 |

| -CH₃ (acetate) | ~21 |

| -CH₂-CH₂-O- | ~29 |

| -(CH₂)₄- (internal) | ~26, 29.5 |

Causality Behind Predictions:

-

The ester carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, around 171 ppm.[2]

-

The carbon of the methylene group attached to the oxygen (-CH₂-O-) will be found around 65 ppm, shifted downfield from a typical alkane carbon due to the adjacent oxygen.

-

The acetate methyl carbon (-CH₃) will have a characteristic signal around 21 ppm.

-

The carbons of the aliphatic chain will appear in the typical alkane region, with slight variations in their chemical shifts due to their proximity to the ester group. The internal methylene carbons are expected to have very similar chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 1,8-diacetoxyoctane will be dominated by the characteristic vibrations of the ester functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (ester) | ~1740 | Strong, Sharp |

| C-O Stretch (ester) | ~1240 | Strong |

| C-H Stretch (aliphatic) | 2850-2950 | Medium-Strong |

| C-H Bend (aliphatic) | 1375-1465 | Medium |

Key Interpretive Insights:

-

The most prominent feature will be a strong, sharp absorption band around 1740 cm⁻¹ , which is highly characteristic of the C=O stretching vibration in a saturated ester. The absence of a broad O-H stretching band (typically around 3300 cm⁻¹) would confirm the complete esterification of the precursor diol.

-

A strong C-O stretching vibration from the ester linkage is expected around 1240 cm⁻¹.

-

The aliphatic nature of the octane chain will be evidenced by C-H stretching vibrations in the 2850-2950 cm⁻¹ region and C-H bending vibrations between 1375 and 1465 cm⁻¹.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,8-diacetoxyoctane will likely not show a prominent molecular ion peak (M⁺) due to the lability of the ester groups. The fragmentation pattern will be key to its identification. The molecular weight of 1,8-diacetoxyoctane is 230.3 g/mol .

Predicted Key Fragmentation Pathways:

A primary fragmentation pathway for esters is the McLafferty rearrangement and alpha-cleavage.

-

Loss of Acetic Acid: A common fragmentation for acetates is the loss of a neutral acetic acid molecule (60 Da), leading to a fragment ion at m/z 170.

-

Alpha-Cleavage: Cleavage of the C-O bond of the ester can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a base peak for acetate esters.

-

Cleavage of the Alkyl Chain: Fragmentation of the octane chain can also occur, leading to a series of aliphatic fragment ions.

-

Loss of an Acetoxy Group: Cleavage of the C-O bond between the alkyl chain and the acetate group can result in the loss of an acetoxy radical (•OCOCH₃, 59 Da), leading to a fragment at m/z 171.

Illustrative Fragmentation Diagram:

Caption: Predicted major fragmentation pathways for 1,8-diacetoxyoctane in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,8-diacetoxyoctane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. The spectral width should encompass the expected range (e.g., 0-200 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: As 1,8-diacetoxyoctane is a liquid at room temperature, the spectrum can be acquired directly as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, then the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 1,8-diacetoxyoctane in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (if present) and characteristic fragment ions.

Experimental Workflow Diagram:

Caption: General workflow for the spectroscopic characterization of 1,8-diacetoxyoctane.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1,8-diacetoxyoctane. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and analogies to closely related structures. Researchers synthesizing or working with this compound can use this guide as a valuable reference for confirming its identity and assessing its purity.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of octane. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H18 infrared spectrum of octane. Retrieved February 2, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). 1,8-Octanediol. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1,8-Octanediol. Retrieved February 2, 2026, from [Link]

Sources

- 1. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C8H18 infrared spectrum of octane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Physical Properties of 1,8-Diacetoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diacetoxyoctane, an ester of acetic acid and 1,8-octanediol, is a chemical compound with applications in various fields of chemical synthesis. Understanding its physical properties, particularly its melting and boiling points, is fundamental for its handling, purification, and use in experimental and industrial settings. This technical guide provides a comprehensive overview of the available data on these properties, outlines the standard methodologies for their determination, and discusses the underlying scientific principles.

Core Physical Properties

Precise knowledge of the melting and boiling points of a substance is crucial for a range of applications, from predicting its state at a given temperature to designing purification protocols such as distillation and recrystallization.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is dependent on the ambient pressure. For 1,8-diacetoxyoctane, the experimentally determined boiling point is 128 °C at a reduced pressure of 1 mmHg [1][2]. The specification of the pressure is critical, as the boiling point of high-molecular-weight esters is often determined under vacuum to prevent decomposition at higher temperatures.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. Despite a thorough search of available scientific literature and chemical databases, a specific, experimentally determined melting point for 1,8-diacetoxyoctane could not be located. This data gap highlights the need for experimental determination of this fundamental physical property.

Data Summary

| Property | Value | Conditions | Source |

| Boiling Point | 128 °C | 1 mmHg | [1][2] |

| Melting Point | Not available | - | - |

Experimental Determination of Physical Properties

The determination of melting and boiling points is a cornerstone of chemical characterization. The following section details the standard experimental protocols for these measurements.

Workflow for Physical Property Determination

Caption: Experimental workflow for determining the melting and boiling points of a chemical compound.

Melting Point Determination Protocol

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Principle: A small, powdered sample of the solid is heated slowly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. A narrow melting range is indicative of a pure substance.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry 1,8-diacetoxyoctane is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination Protocol (Under Reduced Pressure)

For high-boiling point liquids like 1,8-diacetoxyoctane, distillation under reduced pressure (vacuum distillation) is the preferred method to prevent thermal decomposition.

Principle: By reducing the pressure above the liquid, the boiling point is lowered. This allows for distillation at a lower temperature, thus avoiding degradation of the compound.

Step-by-Step Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included to measure the pressure within the system.

-

Sample and Boiling Chips: The 1,8-diacetoxyoctane sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 1 mmHg).

-

Heating: The distillation flask is heated gently and uniformly.

-

Distillation and Temperature Recording: As the liquid begins to boil, the vapor rises, is condensed, and collects in the receiving flask. The temperature of the vapor is recorded from a thermometer placed at the vapor outlet. This temperature, along with the corresponding pressure, is the boiling point under those conditions.

Conclusion

This technical guide has presented the available physical property data for 1,8-diacetoxyoctane, highlighting a known boiling point of 128 °C at 1 mmHg and an absence of a reported melting point in the current scientific literature. The established protocols for determining these fundamental properties have been detailed to provide a framework for the experimental characterization of this and other similar compounds. The accurate determination of the melting point of 1,8-diacetoxyoctane remains a necessary step for the complete physical characterization of this compound.

References

Sources

Solubility of 1,8-Diacetoxyoctane in common organic solvents

An In-depth Technical Guide to the Solubility of 1,8-Diacetoxyoctane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,8-diacetoxyoctane. Due to a notable absence of quantitative solubility data in publicly available literature, this document establishes a theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the precise and reliable determination of its solubility in various common organic solvents. This guide is intended to empower researchers by providing the foundational knowledge and practical methodologies required for the effective use of 1,8-diacetoxyoctane in synthesis, purification, and formulation development.

Introduction to 1,8-Diacetoxyoctane and Its Physicochemical Properties

1,8-Diacetoxyoctane, also known as octamethylene diacetate, is an organic compound with the chemical formula C₁₂H₂₂O₄.[1] It is a diester derived from 1,8-octanediol and acetic acid. At room temperature, it exists as a colorless to almost colorless clear liquid.[2] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₄ | [1] |

| Molecular Weight | 230.30 g/mol | [2] |

| Boiling Point | 128 °C at 1 mmHg | [1][2] |

| Specific Gravity (20/20) | 0.99 | [2] |

| Flash Point | 140 °C | [2] |

| CAS Number | 3992-48-1 | [2] |

Understanding the solubility of 1,8-diacetoxyoctane is crucial for its application in various chemical processes, including its use as a reactant, a solvent, or in the formulation of more complex mixtures.

Predicted Solubility Profile of 1,8-Diacetoxyoctane

The solubility of a compound is primarily governed by the principle of "like dissolves like," which emphasizes the relationship between the polarity of the solute and the solvent.[3] The molecular structure of 1,8-diacetoxyoctane contains both nonpolar and polar regions, which will dictate its solubility in different types of organic solvents.

-

Nonpolar Character: The long, eight-carbon aliphatic chain (-(CH₂)₈-) is the dominant feature of the molecule and imparts a significant nonpolar character. This long hydrocarbon chain will favor solubility in nonpolar solvents through van der Waals interactions.

-

Polar Character: The two acetate functional groups (-O-C(=O)-CH₃) at each end of the carbon chain introduce polarity. The ester groups contain polar C=O and C-O bonds, making them capable of dipole-dipole interactions.

Based on this structure, the following solubility profile can be predicted:

-

High Solubility in Nonpolar and Moderately Polar Solvents: Due to its significant nonpolar hydrocarbon backbone, 1,8-diacetoxyoctane is expected to be highly soluble in nonpolar solvents such as hexane, heptane, and toluene. It is also likely to be readily soluble in moderately polar solvents like diethyl ether, ethyl acetate, and dichloromethane, where both the nonpolar chain and the polar ester groups can interact favorably with the solvent molecules.

-

Limited Solubility in Highly Polar Protic Solvents: The solubility in highly polar protic solvents like water and ethanol is expected to be low. While the ester groups can act as hydrogen bond acceptors, the long nonpolar carbon chain will disrupt the strong hydrogen-bonding network of these solvents, leading to poor solvation.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Materials and Equipment

-

1,8-Diacetoxyoctane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 1,8-diacetoxyoctane.

Caption: Experimental workflow for determining the solubility of 1,8-diacetoxyoctane.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 1,8-diacetoxyoctane. The presence of undissolved solute is necessary to ensure that a saturated solution is achieved.[4]

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any suspended particles.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Determine the concentration of 1,8-diacetoxyoctane in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[5][6]

-

For UV-Vis analysis, a calibration curve should be prepared using standard solutions of known concentrations.[7]

-

For HPLC analysis, an appropriate column and mobile phase must be selected to achieve good separation and quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Hexane | Nonpolar | High | To be determined |

| Toluene | Nonpolar | High | To be determined |

| Diethyl Ether | Moderately Polar | High | To be determined |

| Ethyl Acetate | Moderately Polar | High | To be determined |

| Dichloromethane | Moderately Polar | High | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Ethanol | Polar Protic | Low | To be determined |

| Water | Polar Protic | Very Low | To be determined |

Conclusion

References

- An In-depth Technical Guide to the Solubility of 1,8-Diacetylnaphthalene in Organic Solvents - Benchchem. (n.d.).

- 1,8-Diacetoxyoctane - LabSolutions | Lab Chemicals & Equipment. (n.d.).

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1,8-Diacetoxyoctane | 3992-48-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 7. researchgate.net [researchgate.net]

Unlocking the Potential of a Versatile C8 Building Block: A Technical Guide to the Research Applications of 1,8-Diacetoxyoctane

Abstract

1,8-Diacetoxyoctane, a diester of 1,8-octanediol, is a versatile C8 aliphatic building block with significant, yet largely untapped, potential across various scientific domains. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the prospective research applications of this compound. Moving beyond a simple catalog of properties, this document elucidates the chemical rationale behind its utility as a monomer in polymer synthesis, a potential plasticizer, a crosslinking agent, and a key intermediate in organic synthesis. By presenting detailed conceptual experimental protocols and mechanistic diagrams, this guide aims to empower researchers to leverage the unique characteristics of 1,8-diacetoxyoctane in their own investigations, fostering innovation in materials science and drug discovery.

Introduction: The Strategic Advantage of a C8 Difunctional Core

At its core, 1,8-diacetoxyoctane (also known as octamethylene diacetate) is a linear eight-carbon chain flanked by two acetate functional groups. This deceptively simple structure offers a compelling combination of a flexible, hydrophobic aliphatic spacer and two moderately reactive ester functionalities. The acetate groups serve as protected hydroxyls, which can be deprotected under specific conditions to yield 1,8-octanediol, or they can participate directly in transesterification reactions. This dual reactivity, coupled with the defined chain length, makes 1,8-diacetoxyoctane a strategic starting material for the synthesis of a wide array of molecules and macromolecules with tailored properties.

This guide will delve into the following key areas of potential application, providing the foundational knowledge and experimental frameworks necessary to initiate research in these directions.

Physicochemical Properties of 1,8-Diacetoxyoctane

A thorough understanding of the physicochemical properties of 1,8-diacetoxyoctane is paramount for its effective application in research. The following table summarizes its key characteristics.[1]

| Property | Value | Reference |

| Molecular Formula | C12H22O4 | |

| Molecular Weight | 230.30 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| CAS Number | 3992-48-1 | |

| Boiling Point | 128 °C at 1 mmHg | |

| Flash Point | 140 °C | |

| Specific Gravity (20/20) | 0.99 | |

| Purity (GC) | min. 97.0 % |

Application I: Monomer for Polyester Synthesis via Transesterification

The most prominent and well-supported application of 1,8-diacetoxyoctane is as a monomer in the synthesis of polyesters. While 1,8-octanediol is commonly used in polycondensation reactions with dicarboxylic acids, 1,8-diacetoxyoctane offers an alternative route via transesterification. This approach can be advantageous in specific synthetic contexts, such as when precise control over stoichiometry is required or when the reaction conditions for direct esterification are not suitable.

Mechanistic Rationale

In the presence of a suitable catalyst (e.g., a titanium or tin compound), the acetate groups of 1,8-diacetoxyoctane can undergo transesterification with a dicarboxylic acid or its ester derivative. The reaction proceeds by nucleophilic attack of the carbonyl group of the dicarboxylic acid (or its ester) on the carbonyl carbon of the acetate group, leading to the formation of an ester linkage and the elimination of acetic acid (or an acetate ester). This process is repeated to build the polymer chain.

Caption: Transesterification polymerization of 1,8-diacetoxyoctane.

Conceptual Experimental Protocol: Synthesis of Poly(octamethylene adipate)

This protocol outlines a laboratory-scale synthesis of a polyester using 1,8-diacetoxyoctane and adipic acid.

Materials:

-

1,8-Diacetoxyoctane (1.0 eq)

-

Adipic acid (1.0 eq)

-

Titanium(IV) butoxide (catalyst, ~0.1 mol%)

-

High-boiling point, inert solvent (e.g., diphenyl ether)

-

Nitrogen gas supply

-

Reaction flask with a mechanical stirrer, condenser, and nitrogen inlet/outlet

Procedure:

-

Charge the reaction flask with 1,8-diacetoxyoctane, adipic acid, and the solvent.

-

Begin stirring and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

-

Add the titanium(IV) butoxide catalyst to the reaction mixture.

-

Heat the mixture to a temperature sufficient to initiate the transesterification reaction and distill off the acetic acid byproduct (typically 180-220 °C).

-

Monitor the reaction progress by measuring the amount of acetic acid collected.

-

Once the theoretical amount of acetic acid has been removed, gradually apply a vacuum to remove the remaining byproduct and drive the polymerization to completion, increasing the molecular weight of the polyester.[2]

-

After the desired viscosity is achieved, cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).

-

Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

-

Collect the polymer by filtration and dry under vacuum.

Self-Validation:

-

Characterization of the resulting polymer: Use techniques such as Nuclear Magnetic Resonance (NMR) to confirm the polyester structure, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to analyze its thermal properties (glass transition temperature and melting point).

-

Comparison to polyesters from 1,8-octanediol: Synthesize the same polyester using 1,8-octanediol and adipic acid via direct esterification and compare the properties of the two polymers.

Application II: Potential as a Bio-based Plasticizer

Plasticizers are additives that increase the flexibility, workability, and durability of polymers, with polyvinyl chloride (PVC) being a primary application.[3][4] Esters with long alkyl chains are a well-established class of plasticizers. 1,8-Diacetoxyoctane, with its C8 aliphatic chain and ester functionalities, is a candidate for investigation as a plasticizer, particularly as a potentially bio-based alternative if derived from renewable resources.

Scientific Rationale

The long, flexible octyl chain of 1,8-diacetoxyoctane can intercalate between polymer chains, disrupting the intermolecular forces and increasing the free volume. This leads to a reduction in the glass transition temperature (Tg) of the polymer, making it more flexible at room temperature. The acetate groups can provide some polarity, which may enhance its compatibility with polar polymers like PVC.

Caption: Mechanism of plasticization by 1,8-diacetoxyoctane.

Conceptual Experimental Protocol: Evaluation of Plasticizing Effect on PVC

Materials:

-

Polyvinyl chloride (PVC) resin

-

1,8-Diacetoxyoctane

-

Standard plasticizer for comparison (e.g., dioctyl phthalate - DOP, or a bio-based alternative)

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Two-roll mill or a similar melt blending equipment

-

Hydraulic press for sample molding

Procedure:

-

Prepare different formulations of PVC with varying concentrations of 1,8-diacetoxyoctane (e.g., 20, 30, 40 parts per hundred of resin - phr). Prepare a control formulation with a standard plasticizer.

-

Premix the PVC resin, plasticizer, and thermal stabilizer at room temperature.

-

Melt-blend the mixture on a two-roll mill at a temperature suitable for PVC processing (e.g., 160-180 °C) until a homogeneous sheet is formed.

-

Mold the blended sheets into standard test specimens using a hydraulic press.

-

Condition the specimens under controlled temperature and humidity before testing.

Self-Validation:

-

Mechanical Testing: Perform tensile tests (ASTM D638) to measure properties like tensile strength, elongation at break, and Young's modulus. A successful plasticizer will decrease tensile strength and modulus while increasing elongation.

-

Thermal Analysis: Use DSC to measure the glass transition temperature (Tg) of the plasticized PVC. A significant decrease in Tg compared to unplasticized PVC indicates effective plasticization.[5]

-

Migration and Volatility Tests: Evaluate the permanence of the plasticizer by conducting tests for weight loss upon heating (volatility) and extraction in various solvents (migration).

Application III: As a Latent Crosslinking Agent

Crosslinking involves the formation of chemical bonds between polymer chains, creating a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance.[6][] While the acetate groups of 1,8-diacetoxyoctane are not as reactive as dedicated crosslinking functionalities like epoxides or isocyanates, they can potentially participate in crosslinking reactions under specific conditions, acting as a "latent" crosslinker.

Plausible Crosslinking Chemistry

For polymers containing functional groups that can react with esters, such as hydroxyl or amine groups, 1,8-diacetoxyoctane could act as a crosslinker at elevated temperatures, likely with the aid of a transesterification or amidation catalyst. The two acetate groups allow for the formation of two new linkages, thus bridging two polymer chains.

Caption: 1,8-diacetoxyoctane as a crosslinking agent.

Conceptual Experimental Protocol: Crosslinking of a Hydroxyl-Functionalized Polymer

Materials:

-

A hydroxyl-functionalized polymer (e.g., a hydroxyl-terminated polyether or polyester)

-

1,8-Diacetoxyoctane

-

A suitable transesterification catalyst (e.g., dibutyltin dilaurate)

-

Solvent for dissolving the polymer

Procedure:

-

Dissolve the hydroxyl-functionalized polymer in a suitable solvent.

-

Add a stoichiometric amount of 1,8-diacetoxyoctane based on the hydroxyl content of the polymer.

-

Add the catalyst to the mixture.

-

Cast the solution into a film on a suitable substrate.

-

Heat the film in an oven at a temperature sufficient to drive the crosslinking reaction (this will need to be determined experimentally).

-

Monitor the progress of crosslinking by observing changes in the film's properties.

Self-Validation:

-

Solubility Test: A crosslinked polymer will swell but not dissolve in a solvent that dissolves the un-crosslinked polymer.

-

Mechanical Testing: Measure the tensile strength and modulus of the film before and after the curing process. An increase in these properties would indicate successful crosslinking.

-

Spectroscopic Analysis: Use Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of hydroxyl groups and the formation of new ester linkages.

Application IV: Intermediate in Organic Synthesis

Beyond polymer science, 1,8-diacetoxyoctane serves as a valuable intermediate in multi-step organic syntheses. The acetate groups act as protecting groups for the hydroxyl functionalities of 1,8-octanediol, allowing for selective reactions at other positions if the molecule were to be further functionalized. More commonly, it serves as a convenient precursor to 1,8-octanediol and its derivatives.

Synthetic Utility

The hydrolysis of 1,8-diacetoxyoctane under acidic or basic conditions readily yields 1,8-octanediol. This diol can then be used in a wide range of organic transformations, including:

-

Oxidation to the corresponding dialdehyde or dicarboxylic acid.

-

Conversion to the corresponding dihalide (e.g., 1,8-dibromooctane) for use in nucleophilic substitution reactions.

-

Conversion to the diamine (1,8-diaminooctane), a monomer for polyamides (nylons).

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. specialchem.com [specialchem.com]

- 5. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Process Engineering Guide: Hydrolysis of 1,8-Diacetoxyoctane to 1,8-Octanediol

Document Control:

-

Type: Technical Whitepaper & Operational Protocol

-

Version: 2.0 (Optimized for Industrial Scalability)

Executive Summary

1,8-Octanediol (CAS 629-41-4) is a critical C8 monomer used in the synthesis of high-performance bio-polyesters (e.g., Poly(octanediol citrate)), cosmetics, and pharmaceutical intermediates.[1] While often synthesized via the hydrogenation of suberic acid esters, the hydrolysis of 1,8-diacetoxyoctane represents a vital downstream processing step, particularly when the diacetate is generated via ring-opening of cyclooctane derivatives or Kolbe electrolysis of glutarates.

This guide details two validated methodologies for this transformation:

-

Alkaline Saponification (Method A): The robust, high-throughput industrial standard.

-

Biocatalytic Hydrolysis (Method B): A sustainable, neutral-pH alternative utilizing immobilized lipases.

Key Technical Insight: The primary process challenge is not the reaction kinetics, but the solubility management . 1,8-Octanediol is amphiphilic—sparingly soluble in cold water but highly soluble in hot alcohols. Successful isolation relies on exploiting these phase behaviors to minimize solvent usage and maximize purity.

Mechanistic Foundations

Understanding the mechanism is prerequisite to troubleshooting incomplete conversion (mono-acetate contamination).

Chemical Saponification (Base-Catalyzed)

The reaction proceeds via a nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon of the acetate group, forming a tetrahedral intermediate. This collapses to eject the alkoxide (1,8-octanediol anion), which is immediately protonated by the solvent or subsequent acid workup.

Criticality: This process is irreversible, unlike acid-catalyzed hydrolysis, making it the preferred method for high yield.

Enzymatic Hydrolysis (Lipase-Mediated)

Lipases (e.g., Candida antarctica Lipase B) utilize a Serine-Histidine-Aspartate catalytic triad. The serine hydroxyl attacks the ester, releasing the alcohol (diol) and forming an acyl-enzyme intermediate. Water then hydrolyzes this intermediate to regenerate the enzyme and release acetic acid.

Figure 1: Simplified reaction pathway highlighting the critical mono-acetate intermediate that must be consumed to achieve high purity.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 2.2 – 2.5 eq Base | Theoretical is 2.0. Excess is required to drive kinetics and account for any adventitious acid. |

| Solvent System | MeOH : H2O (1:1 to 3:1) | The diacetate is hydrophobic; the diol is hydrophilic. A co-solvent system ensures homogeneity during reaction. |

| Temperature | 60°C - Reflux | High temp increases solubility of the starting material, ensuring phase contact. |

| Reaction Time | 2 – 4 Hours | Monitoring is essential. Extended time in base does not degrade the C8 chain but wastes energy. |

| pH (Enzymatic) | 7.0 – 7.5 | Optimal activity window for CAL-B; prevents enzyme denaturation. |

Experimental Protocols

Method A: Alkaline Saponification (Industrial Standard)

Best for: Large-scale production, cost-efficiency, and tolerance to high pH.

Reagents:

-

1,8-Diacetoxyoctane (100 g, 0.434 mol)

-

Sodium Hydroxide (NaOH), 50% w/w solution (76.5 g, ~0.95 mol, 2.2 eq)

-

Methanol (300 mL)

Protocol:

-

Charging: To a 1L jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge 1,8-diacetoxyoctane and Methanol.

-

Heating: Heat the mixture to 40°C. The solution may appear biphasic initially.

-

Addition: Add the 50% NaOH solution dropwise over 15 minutes. Exotherm warning: The temperature will rise; control to <60°C.

-

Reaction: Heat to mild reflux (approx. 65°C) and stir vigorously (400 RPM) for 3 hours. The solution should become homogeneous.

-

Validation: Sample 50 µL, dilute in MeOH, and check via TLC (100% EtOAc) or GC. Disappearance of the mono-acetate peak is the endpoint.

-

Workup (Crystallization-Driven):

-

Distill off the Methanol under reduced pressure (Rotavap: 40°C, 200 mbar).

-

Add 200 mL deionized water to the residue (which contains Product + Sodium Acetate).

-

Heat to 70°C to ensure all solids dissolve.

-

Cool slowly to 5°C over 2 hours. 1,8-Octanediol will crystallize out as white needles; Sodium Acetate remains in the aqueous mother liquor.

-

-

Isolation: Filter the solids. Wash with 50 mL ice-cold water.[2]

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: >92% Purity: >99% (GC)

Method B: Enzymatic Hydrolysis (Green Chemistry)

Best for: Sensitive applications (e.g., pharma), neutral pH requirements, and avoiding salt waste.

Reagents:

-

1,8-Diacetoxyoctane (10 g)

-

Immobilized Lipase (Novozym 435 / CAL-B), 5% w/w loading (0.5 g)

-

Phosphate Buffer (0.1 M, pH 7.5, 100 mL)

Protocol:

-

Suspension: In a 250 mL Erlenmeyer flask, suspend the diacetate in the phosphate buffer. Note: This will be a biphasic emulsion.

-

Initiation: Add the immobilized lipase beads.

-

Incubation: Place in an orbital shaker at 45°C, 200 RPM. The vigorous shaking creates an emulsion, increasing the surface area for the interfacial enzyme.

-

pH Control: As acetic acid is released, pH will drop. Use an autotitrator to maintain pH 7.5 using 1M NaOH, OR use a high molarity buffer.

-

Duration: Run for 12–24 hours. (Enzymatic kinetics are slower than chemical saponification).

-

Workup:

-

Filter the reaction mixture to recover the immobilized enzyme (reusable).

-

Cool the filtrate to 4°C. The product will precipitate.

-

Filter and dry as in Method A.

-

Analytical Controls & Troubleshooting

Chromatographic Method (GC-FID):

-

Column: DB-Wax or HP-5 (30m x 0.32mm).

-

Temp Program: 80°C (1 min) → 20°C/min → 250°C (5 min).

-

Retention Order: 1,8-Octanediol (Early) < Mono-acetate < Diacetate (Late).

Troubleshooting Matrix:

| Issue | Root Cause | Corrective Action |

| Low Yield | Product loss in mother liquor. | 1,8-Octanediol has water solubility (2.5 g/L). Saturate the aqueous phase with NaCl (salting out) before cooling. |

| Mono-Acetate Impurity | Incomplete reaction. | Extend reaction time or increase Base equivalents. For Method B, increase enzyme loading. |

| Yellow Coloration | Aldol condensation of impurities. | Ensure starting material is free of aldehydes. Recrystallize final product from Ethyl Acetate. |

Process Flow Visualization

Figure 2: Process flow diagram for the recommended chemical saponification route, emphasizing the crystallization-based isolation strategy.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69420, 1,8-Octanediol. Retrieved from [Link]

-

Mahapatro, A., et al. (2004). Solvent-free adipic acid/1,8-octanediol condensation polymerizations catalyzed by Candida antartica Lipase B. Macromolecules.[1] Retrieved from [Link]

- Google Patents (2014).WO2014150384A1: Method of manufacture of octanedioic acid, precursors, and derivatives. (Contextual reference for C8 diol synthesis/hydrolysis).

Sources

The Two Faces of Reactivity: A Technical Guide to the Acetate Groups in 1,8-Diacetoxyoctane

This in-depth technical guide provides a comprehensive exploration of the chemical reactivity inherent in the acetate functional groups of 1,8-diacetoxyoctane. Designed for researchers, scientists, and professionals in drug development, this document delves into the core reactions that define the synthetic utility of this versatile difunctional molecule. We will explore the mechanistic underpinnings and provide practical insights into hydrolysis, transesterification, reduction, and carbon-carbon bond-forming reactions, equipping you with the knowledge to effectively harness the chemical potential of 1,8-diacetoxyoctane in your research and development endeavors.

Introduction: The Symmetrical Gateway to Functional Diversity

1,8-Diacetoxyoctane, a symmetrical diester, serves as a valuable building block in organic synthesis. Its linear eight-carbon chain provides a flexible scaffold, while the terminal acetate groups offer two points of reactivity. The ester linkages, while relatively stable, are susceptible to a variety of transformations under controlled conditions, allowing for the selective or exhaustive modification of the molecule. Understanding the nuances of these reactions is paramount for its strategic application in the synthesis of polymers, plasticizers, fragrances, and pharmaceutical intermediates. This guide will dissect the key reactive pathways of the acetate moieties, providing a foundational understanding for their manipulation.

Characterization of 1,8-Diacetoxyoctane

A thorough understanding of a molecule's structure is the bedrock of predicting its reactivity. The key spectroscopic features of 1,8-diacetoxyoctane are summarized below.

Table 1: Spectroscopic Data for 1,8-Diacetoxyoctane

| Spectroscopic Technique | Key Features |

| ¹H NMR | ~4.05 ppm (triplet): Protons on the carbons adjacent to the ester oxygen (-CH₂-O).~2.05 ppm (singlet): Protons of the acetate methyl groups (-O-C(O)-CH₃).~1.60 ppm (multiplet): Protons on the carbons beta to the ester oxygen.~1.35 ppm (multiplet): Protons on the internal methylene groups of the octane chain. |

| ¹³C NMR | ~171 ppm: Carbonyl carbon of the acetate group.~64 ppm: Carbons of the octane chain attached to the ester oxygen.~29 ppm, ~28 ppm, ~26 ppm: Internal methylene carbons of the octane chain.~21 ppm: Methyl carbons of the acetate groups. |

| Infrared (IR) Spectroscopy | ~1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.[1]~1240 cm⁻¹ (strong): C-O stretching vibration of the acetate group.[2]~2850-2950 cm⁻¹ (strong to medium): C-H stretching vibrations of the alkane chain.[3] |

Section 1: Nucleophilic Acyl Substitution - The Heart of Acetate Reactivity

The cornerstone of acetate group reactivity lies in the susceptibility of the electrophilic carbonyl carbon to nucleophilic attack. This fundamental reaction, nucleophilic acyl substitution, governs hydrolysis and transesterification, two pivotal transformations of 1,8-diacetoxyoctane.

Hydrolysis: The Gateway to 1,8-Octanediol

The hydrolysis of the acetate esters in 1,8-diacetoxyoctane cleaves the ester bonds to yield 1,8-octanediol and two equivalents of acetic acid. This reaction can be catalyzed by either acid or base, with the latter, known as saponification, being an irreversible process.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide, which is then protonated by the newly formed carboxylic acid (or a solvent molecule) to yield the diol.

Caption: Base-catalyzed hydrolysis of an acetate ester.

Acid-Catalyzed Hydrolysis:

In an acidic medium, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl. Subsequent proton transfers lead to the formation of the diol and acetic acid. This process is reversible.

Kinetic Considerations:

Experimental Protocol: Base-Catalyzed Hydrolysis of 1,8-Diacetoxyoctane

-

Dissolution: Dissolve 1,8-diacetoxyoctane (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (at least 2 equivalents), to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating to accelerate the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, neutralize the excess base with a dilute acid (e.g., HCl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the 1,8-octanediol.

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude 1,8-octanediol can be further purified by recrystallization or column chromatography.

Transesterification: Exchanging Partners

Transesterification involves the reaction of 1,8-diacetoxyoctane with an alcohol in the presence of an acid or base catalyst to exchange the acetyl group for a new alkoxy group. This reaction is an equilibrium process, and driving the reaction to completion often requires using a large excess of the reactant alcohol or removing one of the products (e.g., ethyl acetate) by distillation.

Mechanism:

The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Caption: General mechanism for transesterification.

Causality in Experimental Design:

The choice of catalyst (acid or base) and reaction conditions depends on the substrate and the desired outcome. Basic catalysts, such as sodium methoxide, are often more efficient for simple transesterification reactions.[5] However, if the substrate is sensitive to base, an acid catalyst like sulfuric acid or p-toluenesulfonic acid can be employed.[6] To shift the equilibrium towards the products, a Dean-Stark apparatus can be used to remove the lower-boiling alcohol or ester formed during the reaction.

Section 2: Reduction of the Acetate Groups

The carbonyl group of the acetate esters in 1,8-diacetoxyoctane can be reduced to a primary alcohol functionality. This transformation is a powerful tool for converting the diester into 1,8-octanediol.

Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[7] The reaction proceeds via a two-step mechanism. First, a hydride ion attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide equivalent to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of LAH to the corresponding primary alcohol.

Caption: Reduction of an acetate ester with LiAlH₄.

Experimental Protocol: Reduction of 1,8-Diacetoxyoctane with LiAlH₄

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (a slight excess, typically 1.1-1.5 equivalents per ester group) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Ester: Dissolve 1,8-diacetoxyoctane in the same anhydrous solvent and add it dropwise to the LAH suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a few hours to ensure complete reduction. Monitor the reaction by TLC.

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C and cautiously add water dropwise to quench the excess LAH. This is a highly exothermic process. Subsequently, add a 15% aqueous solution of sodium hydroxide, followed by more water.[8] This procedure results in the formation of a granular precipitate of aluminum salts that is easy to filter.

-

Filtration and Extraction: Filter the mixture and wash the precipitate with ether or THF. The filtrate contains the product. The aqueous layer of the filtrate can be further extracted with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude 1,8-octanediol. Further purification can be achieved by recrystallization or distillation.

Section 3: Carbon-Carbon Bond Formation with Organometallic Reagents

The electrophilic nature of the acetate carbonyl carbon also allows for the formation of new carbon-carbon bonds through reactions with organometallic reagents, most notably Grignard reagents.

Reaction with Grignard Reagents

Grignard reagents (R'MgX) react with esters to produce tertiary alcohols.[9] The reaction proceeds through a double addition of the Grignard reagent. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses to form a ketone, with the expulsion of an alkoxide. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

Caption: Reaction of an acetate ester with a Grignard reagent.

Synthetic Implications for 1,8-Diacetoxyoctane:

The reaction of 1,8-diacetoxyoctane with a Grignard reagent will result in the formation of a di-tertiary alcohol, with the addition of two equivalents of the Grignard reagent at each end of the octane chain. This provides a straightforward route to complex, symmetrical diols.

Experimental Protocol: Reaction of 1,8-Diacetoxyoctane with a Grignard Reagent

CAUTION: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere.

-

Grignard Reagent Preparation: Prepare the Grignard reagent (at least 4 equivalents) in a separate flask by reacting an alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve 1,8-diacetoxyoctane (1 equivalent) in anhydrous diethyl ether or THF.

-

Addition: Cool the solution of the diester to 0 °C and add the prepared Grignard reagent dropwise. An exothermic reaction is expected.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

Workup: Cool the reaction mixture to 0 °C and slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure. The resulting crude di-tertiary alcohol can be purified by column chromatography or recrystallization.

Conclusion

The acetate groups of 1,8-diacetoxyoctane are versatile functional handles that provide access to a wide array of chemical transformations. Through nucleophilic acyl substitution, the molecule can be readily converted to 1,8-octanediol via hydrolysis or to other diesters via transesterification. Reduction with strong hydride agents like lithium aluminum hydride also cleanly affords the corresponding diol. Furthermore, the reaction with Grignard reagents offers a powerful method for constructing more complex, symmetrical di-tertiary alcohols. A thorough understanding of these fundamental reactions and the experimental considerations detailed in this guide will empower researchers to effectively utilize 1,8-diacetoxyoctane as a key building block in their synthetic endeavors.

References

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. C8H18 infrared spectrum of octane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. sioc.ac.cn [sioc.ac.cn]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. biofueljournal.com [biofueljournal.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Bifunctional Octane Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Bifunctional molecules have emerged as a transformative modality in drug discovery, capable of modulating biological pathways in ways that traditional small-molecule inhibitors cannot. Among these, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to induce the degradation of specific proteins of interest (POIs). A critical, yet often underestimated, component of these heterobifunctional molecules is the linker that connects the two active domains. This guide provides an in-depth technical exploration of bifunctional derivatives featuring an octane-based linker, a subclass of aliphatic linkers that offers a unique balance of flexibility and lipophilicity. We will delve into the rationale behind linker selection, detailed synthetic and analytical protocols, and the profound impact of an eight-carbon chain on the physicochemical properties, biological activity, and therapeutic potential of these innovative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of octane-derivative linkers in their therapeutic design strategies.

The Crucial Role of the Linker in Bifunctional Molecule Design

Bifunctional molecules, particularly PROTACs, are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that tethers the two.[1] The linker is far more than an inert spacer; it plays a pivotal role in the molecule's overall efficacy and drug-like properties.[2][] Its length, composition, and flexibility are critical determinants of:

-

Ternary Complex Formation and Stability: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase.[4] The linker must be of an optimal length and geometry to facilitate this interaction without introducing steric hindrance.[]

-

Physicochemical Properties: The linker significantly influences the molecule's solubility, permeability, and metabolic stability.[5] These properties are crucial for oral bioavailability and overall pharmacokinetic profile.[6]

-

Cellular Permeability: For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. The linker's properties, particularly its lipophilicity and polar surface area, are key factors in this process.

The choice of linker is therefore a critical optimization parameter in the design of potent and selective bifunctional molecules.

The Octane Derivative as a Linker: Rationale and Advantages

Alkyl chains are a common motif in PROTAC linkers due to their synthetic tractability and their ability to provide the necessary separation between the two ligands.[7] An octane (C8) linker, as a member of the aliphatic linker family, offers a compelling set of properties for the drug developer:

-

Balanced Lipophilicity: Compared to the more hydrophilic polyethylene glycol (PEG) linkers, alkyl chains like octane increase the lipophilicity of the molecule. This can enhance passive diffusion across the cell membrane, a crucial step for reaching intracellular targets.[8]

-

Flexibility: An eight-carbon chain provides significant conformational flexibility, allowing the warhead and anchor to adopt the optimal orientation for ternary complex formation. This adaptability can be advantageous when the precise structural requirements for the ternary complex are unknown.

-

Synthetic Accessibility: Linear alkyl chains are readily synthesized and can be functionalized with a variety of reactive groups for conjugation to the warhead and anchor ligands.[9]

The selection of an octane linker is often a strategic choice to balance the need for cell permeability with the risk of decreased solubility that can accompany highly lipophilic molecules. It represents a middle ground in the spectrum of linker options, offering a versatile scaffold for PROTAC optimization.

Synthesis of a Bifunctional Octane Derivative: A General Protocol

The synthesis of a bifunctional molecule with an octane linker typically involves a modular approach. The following is a generalized protocol for the synthesis of a PROTAC with an 8-carbon aliphatic linker. This example assumes the use of "click chemistry," a highly efficient and versatile method for joining molecular fragments.[10]

Synthesis of the Octane Linker with Functional Handles

A key component is a bifunctional octane derivative with orthogonal reactive groups at each end. For example, an 8-carbon chain with a terminal alkyne and a terminal azide.

Protocol:

-

Starting Material: 8-bromooctan-1-ol.

-

Step 1: Azide Installation: React 8-bromooctan-1-ol with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to yield 8-azidooctan-1-ol.

-

Step 2: Tosylation of the Alcohol: React 8-azidooctan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate.

-

Step 3: Alkyne Installation: The tosylate is then reacted with an alkyne source, such as the sodium salt of propargyl alcohol, to introduce the terminal alkyne, yielding the bifunctional octane linker with an azide at one end and an alkyne at the other.

-

Purification: The final linker is purified using column chromatography.

Conjugation to Warhead and Anchor Ligands

This protocol assumes the warhead has been modified with a compatible reactive group (e.g., an azide) and the E3 ligase ligand with a complementary group (e.g., an alkyne).

Protocol:

-

Step 1: First "Click" Reaction: The warhead-azide is reacted with the alkyne-end of the bifunctional octane linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This forms a stable triazole linkage.

-

Purification: The warhead-linker conjugate is purified by preparative HPLC.

-

Step 2: Second "Click" Reaction: The purified warhead-linker conjugate (now with a terminal azide) is reacted with the alkyne-functionalized E3 ligase ligand, again using CuAAC conditions.

-

Final Purification: The final PROTAC molecule is purified to a high degree of purity (>95%) using preparative HPLC and its identity is confirmed by mass spectrometry and NMR.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.[9]

Experimental Workflows for Characterization

Once synthesized, a bifunctional octane derivative must be rigorously characterized to determine its biological activity and mechanism of action.

Assessment of Target Protein Degradation

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. Western blotting is the gold-standard technique for this analysis.[8]

Detailed Protocol for Western Blot Analysis:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.[8]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Detect the chemiluminescent signal using a digital imager.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the degradation data as a function of PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[8]

-

Evaluation of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for protein degradation.[4] Several biophysical techniques can be used to assess this critical step.

Protocol for AlphaLISA-based Ternary Complex Assay:

AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format.

-

Reagents:

-

Tagged target protein (e.g., GST-tagged).

-

Tagged E3 ligase complex (e.g., FLAG-tagged).

-

PROTAC of interest.

-

Anti-GST AlphaLISA acceptor beads.

-

Anti-FLAG AlphaLISA donor beads.[11]

-

-

Assay Procedure:

-

In a 384-well plate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC.

-

Incubate to allow for complex formation.

-

Add the acceptor beads and incubate.

-

Add the donor beads and incubate in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

A signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.

-

Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation. A decrease in signal at higher concentrations is known as the "hook effect" and is due to the formation of binary complexes.[12]

-

Structure-Activity Relationship (SAR) and the Impact of the Octane Linker

The length and composition of the linker can have a profound impact on the potency and selectivity of a PROTAC. Systematic variation of the linker is a key step in lead optimization.

The "Linkerology" of Bifunctional Molecules

The study of how the linker affects PROTAC activity is often referred to as "linkerology." Key considerations include:

-

Linker Length: There is typically an optimal linker length for a given target and E3 ligase pair. A linker that is too short may lead to steric clashes, while a linker that is too long may result in an unstable ternary complex.[13]

-

Linker Composition: The choice between an aliphatic linker like octane and a more hydrophilic PEG linker can significantly impact the molecule's physicochemical properties. Alkyl linkers tend to increase lipophilicity and cell permeability, but may decrease solubility.[2]

-

Attachment Points: The points at which the linker is attached to the warhead and anchor ligands can also influence the geometry of the ternary complex and, consequently, the degradation efficiency.

Quantitative Data on Linker Impact